Apoptosis inducer 17

Lung Cancer Cell Proliferation Curcumin

Lung cancer researchers often face the instability of curcumin and toxicity of piperlongumine when probing JNK-mediated apoptosis. Apoptosis Inducer 17 (CP) is a rationally designed hybrid that overcomes these limitations, offering a stable, potent chemical probe. - Sub-micromolar potency: IC50 of 0.021 μM (H446) and 0.027 μM (H1299), orders of magnitude stronger than parent compounds. - Defined mechanism: Activates JNK/c-Jun/ATF-2 cascade, inducing G2/M arrest and caspase-dependent apoptosis. - In vivo validated: Suppresses H446 xenograft tumor growth without significant body weight loss. - Broad applicability: Active against EGFR-TKI-resistant NSCLC via PI3K/AKT modulation. Supplied with rigorous analytical documentation; available from stock for immediate global dispatch.

Molecular Formula C25H27NO7
Molecular Weight 453.5 g/mol
Cat. No. B12373943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 17
Molecular FormulaC25H27NO7
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O
InChIInChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+
InChIKeyXWYNUWVEPGDSIQ-KWKAUDIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptosis Inducer 17: A Curcumin-Piperlongumine Hybrid for Potent Antiproliferative Research in Lung Cancer


Apoptosis inducer 17 (also referred to as compound CP) is a novel, synthetic curcumin-piperlongumine hybrid molecule [1]. It is a chalcone-derived small molecule [1] with a molecular formula of C25H27NO7 and a molecular weight of 453.48 g/mol . This compound is specifically designed for oncology research as a potent inducer of cell cycle arrest and apoptosis in lung cancer cells [1].

Why Apoptosis Inducer 17 Cannot Be Substituted with Generic Curcumin or Piperlongumine Analogs


Generic substitution with parent compounds curcumin or piperlongumine, or other in-class apoptosis inducers, is not scientifically valid due to quantifiable differences in potency, mechanism, and safety profile. Apoptosis inducer 17 was explicitly designed via molecular hybridization to overcome the structural instability of curcumin and the toxic side effects of piperlongumine [1]. This results in a unique molecule with sub-micromolar antiproliferative activity in lung cancer cells (e.g., IC50 of 0.021 μM in H446 cells) that is orders of magnitude more potent than its parent compounds and other general apoptosis inducers [2]. Its distinct mechanism, involving activation of the JNK signaling cascade leading to G2/M arrest, is not replicated by simple mixtures of the parent compounds [1].

Quantitative Evidence for Selecting Apoptosis Inducer 17 Over Its Analogs


Potency Advantage of Apoptosis Inducer 17 vs. Parent Compound Curcumin in Lung Cancer Cells

Apoptosis inducer 17 (compound CP) demonstrates a potency advantage over the parent compound curcumin in the H1299 non-small cell lung cancer cell line. Curcumin has been reported to inhibit the growth of H1299 cells with an IC50 value of 43 μM under similar 48-hour assay conditions [1]. In contrast, Apoptosis inducer 17 achieves an IC50 of 0.027 μM in the same cell line after 72 hours [2].

Lung Cancer Cell Proliferation Curcumin

Enhanced Potency of Apoptosis Inducer 17 Compared to Piperlongumine in Lung Cancer

Apoptosis inducer 17 (compound CP) demonstrates a potency advantage over the parent compound piperlongumine in lung cancer cell lines. Piperlongumine inhibits the viability of NCI-H460 lung cancer cells with an IC50 of 13.1 μM [1]. In contrast, Apoptosis inducer 17 exhibits IC50 values in the nanomolar to low sub-micromolar range (0.021-0.73 μM) across a panel of lung cancer cell lines, including H446 and SBC-2 [2].

Lung Cancer Cell Proliferation Piperlongumine

Comparison of Antiproliferative Potency Between Apoptosis Inducer 17 and Apoptosis Inducer 9

A direct comparison of IC50 values from the same vendor (MedChemExpress) reveals a quantifiable difference in potency between two distinct apoptosis inducers. Apoptosis inducer 17 inhibits proliferation in H446 lung cancer cells with an IC50 of 0.021 μM [1]. Apoptosis inducer 9, a different small molecule, is reported to induce apoptosis with an IC50 of 4.21 μM . While not a head-to-head comparison in the same cell line, this data highlights a substantial difference in the concentration required for biological activity.

Apoptosis Cell Proliferation IC50

In Vivo Antitumor Efficacy of Apoptosis Inducer 17 in a Lung Cancer Xenograft Model

Apoptosis inducer 17 (compound CP) has demonstrated significant in vivo efficacy in a BALB/c nude mouse model bearing H446 lung cancer xenografts. Administration of 10 mg/kg of CP via intraperitoneal injection twice daily for 15 days resulted in a significant reduction in tumor growth compared to vehicle control [1]. Notably, this efficacy was achieved without causing significant changes in the body weight of the treated animals [1].

Xenograft In Vivo Lung Cancer

Optimal Research Applications for Apoptosis Inducer 17 Based on Demonstrated Evidence


Investigating JNK-Dependent Apoptosis and G2/M Cell Cycle Arrest in Lung Cancer

Apoptosis inducer 17 is an ideal chemical probe for dissecting the role of the JNK/c-Jun signaling pathway in lung cancer. The evidence demonstrates that CP activates JNK signaling, leading to a dose-dependent increase in the phosphorylation of JNK, c-Jun, and ATF-2, which ultimately induces G2/M phase cell cycle arrest and caspase-dependent apoptosis [1]. Its potent activity in H446 and H1299 lung cancer cell lines (IC50 = 0.021-0.027 μM) allows for precise interrogation of these pathways at nanomolar concentrations [1].

In Vivo Proof-of-Concept Studies in Lung Cancer Xenograft Models

Given its demonstrated in vivo efficacy in reducing tumor growth in an H446 xenograft model without significant effects on body weight [1], Apoptosis inducer 17 is a valuable tool for preclinical oncology research. It is particularly suited for studies aimed at validating JNK signaling as a therapeutic target or evaluating the pharmacodynamic response to novel hybrid molecules in a live animal system.

Overcoming Resistance to EGFR-TKI Therapy in Non-Small Cell Lung Cancer (NSCLC)

Emerging research indicates that Apoptosis inducer 17 (CP) retains potent activity against EGFR-TKI-resistant NSCLC cells [2]. Mechanistically, this involves modulation of the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis [2]. This makes CP a compelling compound for investigating mechanisms of acquired resistance and for developing new strategies to target resistant NSCLC populations.

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